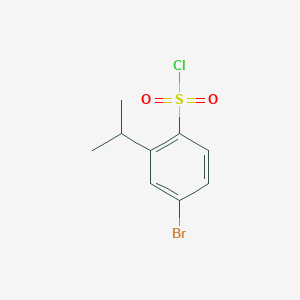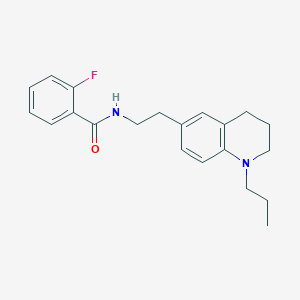![molecular formula C15H17NO3S B2900104 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1436171-31-1](/img/structure/B2900104.png)
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is not much detailed information available about this specific compound. It’s worth noting that the compound contains a tetrahydro-2H-pyran-4-yl group, which is a structural motif present in many organic compounds .
作用機序
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor works by binding to the bromodomain of this compound, which is responsible for recognizing acetylated histones and regulating gene expression. By binding to the bromodomain, this compound inhibitor prevents the interaction between this compound and acetylated histones, leading to the inhibition of gene expression and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibitor can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies using mouse models have also demonstrated the efficacy of this compound inhibitor in reducing tumor growth and metastasis. This compound inhibitor has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor is its specificity towards this compound, which reduces the risk of off-target effects. However, the synthesis of this compound inhibitor is complex and requires several steps, which can limit its availability and increase the cost of experiments. Additionally, the efficacy of this compound inhibitor may vary depending on the type of cancer and the genetic makeup of the patient.
将来の方向性
Further research is needed to optimize the synthesis method of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor and improve its efficacy and specificity towards different types of cancer. In addition, the combination of this compound inhibitor with other cancer therapies, such as chemotherapy or immunotherapy, should be explored to enhance its therapeutic effect. The development of this compound inhibitor as a clinical drug also requires extensive preclinical and clinical trials to ensure its safety and efficacy in humans.
In conclusion, this compound inhibitor is a promising candidate for cancer therapy due to its specificity towards this compound and its ability to inhibit cancer cell growth and induce apoptosis. Further research is needed to optimize its synthesis method, improve its efficacy and specificity, and explore its combination with other cancer therapies.
合成法
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor involves several steps, starting with the reaction of 2-aminobenzo[b]thiophene with 2-bromoacetic acid. The resulting compound is then reacted with 4-hydroxytetrahydro-2H-pyran-4-methanol to form the final product, this compound. This method has been successfully used by several research groups, and the purity and yield of the final product have been optimized.
科学的研究の応用
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor has been found to have potential application in cancer treatment. This compound is a protein that plays a crucial role in the regulation of gene expression, and its overexpression has been linked to several types of cancer, including breast, lung, and prostate cancer. By inhibiting this compound, the growth and survival of cancer cells can be reduced, making this compound inhibitor a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(16-10-15(18)5-7-19-8-6-15)13-9-11-3-1-2-4-12(11)20-13/h1-4,9,18H,5-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNQKMCHPQGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)
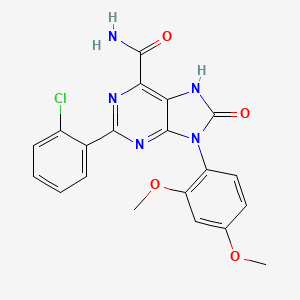
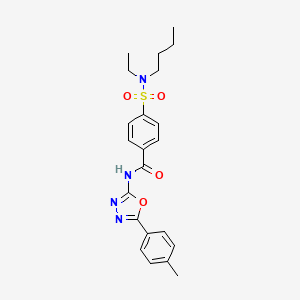

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
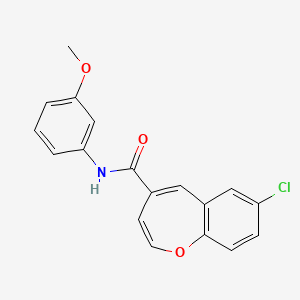

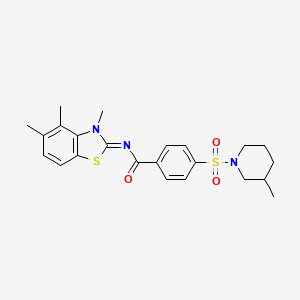
![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)
